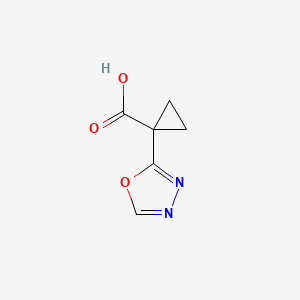

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid is a compound that includes a heterocyclic moiety known as 1,3,4-oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . These structures have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various methods . These compounds could be used in the future in medicine and agriculture based on these techniques . A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2 (3H)-ones from CO2, hydrazines and aryl or aliphatic aldehydes .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .Chemical Reactions Analysis

Due to the different arrangement of the hetero-atoms, oxadiazoles exist in different isomeric forms, e.g., 1,3,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-oxadiazole and 1,2,5-oxadiazole . Aromatic systems are so-called azoxins, while five-membered cyclic molecules with the same number of nitrogen and oxygen atoms that have been partially reduced .Applications De Recherche Scientifique

Anticancer Activity

1,3,4-Oxadiazole derivatives have been synthesized and investigated for their antiproliferative potential . Certain analogues have shown comparable efficacy within the IC50 range (1 to 7 μM), when compared with doxorubicin, a reference drug .

Antimicrobial Activity

These compounds have demonstrated potent antimicrobial activity against different bacterial and fungal strains . They have shown significant activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .

Antioxidant Potential

1,3,4-Oxadiazole derivatives have also been explored for their antioxidant potential . In a DPPH assay, one of the analogues was found to be the most potent derivative when compared with the positive control, ascorbic acid .

Anti-inflammatory Property

Literature studies highlight that 1,3,4-oxadiazole has been widely explored for its anti-inflammatory property . It provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs .

Antiviral and Anti-HIV Activity

1,3,4-Oxadiazole derivatives have been reported for their antiviral and anti-HIV properties . They have been successfully used in the treatment of various diseases in humans and animals .

Agriculture Applications

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture .

Mécanisme D'action

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit significant inhibitory activity against various enzymes . For instance, some 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , which play a crucial role in the treatment of Alzheimer’s disease.

Mode of Action

1,3,4-oxadiazole derivatives have been reported to interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of acetylcholine in the brain, which can alleviate the symptoms of Alzheimer’s disease.

Biochemical Pathways

It is known that acetylcholinesterase inhibitors, like some 1,3,4-oxadiazole derivatives, affect the cholinergic pathway . By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby enhancing cholinergic transmission.

Pharmacokinetics

In silico sadme calculations conducted on some 1,3,4-oxadiazole derivatives have shown these compounds to be safe and have good hydrophilicity , which could potentially impact their bioavailability.

Result of Action

Some 1,3,4-oxadiazole derivatives have been reported to show significant acetylcholinesterase inhibitory activity . This inhibition can lead to an increase in the concentration of acetylcholine in the brain, potentially alleviating the symptoms of Alzheimer’s disease.

Orientations Futures

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture based on these techniques . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Propriétés

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5(10)6(1-2-6)4-8-7-3-11-4/h3H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGBACOILGBKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NN=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)

![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)

![[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B6316717.png)

![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)